molecular formula C19H15ClFN3O3S B2729005 N-(4-chloro-2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 899998-49-3

N-(4-chloro-2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2729005
CAS No.: 899998-49-3
M. Wt: 419.86
InChI Key: ZKENWZWQUPTZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-chloro-2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 4-chloro-2-fluorophenyl group linked via a sulfanyl-acetamide bridge to a 3-oxo-3,4-dihydropyrazine core substituted with a 4-methoxyphenyl moiety. This architecture combines halogenated aryl groups, a sulfanyl linkage, and a heterocyclic system, which are common pharmacophores in medicinal chemistry. Below, we systematically compare this compound with structurally related analogs, focusing on synthesis, spectral characterization, crystallography, and inferred bioactivity.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3S/c1-27-14-5-3-13(4-6-14)24-9-8-22-18(19(24)26)28-11-17(25)23-16-7-2-12(20)10-15(16)21/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKENWZWQUPTZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the chloro-fluorophenyl intermediate: This step may involve the chlorination and fluorination of a benzene ring.

    Synthesis of the dihydropyrazinone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling reactions: The final step involves coupling the chloro-fluorophenyl intermediate with the dihydropyrazinone moiety using thiolation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Halogen substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for targeting specific diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or modulating the activity of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core: The dihydropyrazine core in the target compound differs from pyrimidine () or thienopyrimidinone () analogs, which may influence electron distribution and hydrogen-bonding capacity.
  • Substituent Effects : The 4-methoxyphenyl group (target compound and 13b) enhances lipophilicity compared to halogenated or trifluoromethyl analogs ().
  • Sulfanyl Linkage : Common across all analogs, this group likely contributes to conformational flexibility and intermolecular interactions.

Comparison with Analogs

  • 13b () : Synthesized via diazonium coupling, highlighting the efficiency of this method for introducing arylhydrazine moieties .
  • Compounds : Synthesized via nucleophilic substitution, emphasizing the versatility of sulfanyl-acetamide linkages .

Physicochemical Properties and Spectral Characterization

Melting Points and Stability

  • 13b () : Melting point 274°C, indicating high thermal stability due to strong intermolecular hydrogen bonding .
  • Target Compound (Inferred) : Expected to exhibit a high melting point (>250°C) based on structural similarity to 13b.

Spectral Data

  • IR Spectroscopy: 13b (): Peaks at 3336 cm⁻¹ (NH), 2212 cm⁻¹ (C≡N), and 1662 cm⁻¹ (C=O) . Target Compound (Inferred): Similar NH and C=O stretches; absence of cyano group distinguishes it from 13b.
  • ¹H-NMR :
    • 13b () : Methoxy resonance at δ 3.77 ppm; aromatic protons between δ 7.00–7.92 ppm .

Crystallographic and Conformational Analysis

  • : Crystal structures of N-(4-chlorophenyl) and N-(3-chlorophenyl) analogs reveal planar acetamide moieties and hydrogen-bonding networks involving sulfanyl and pyrimidine groups . These features likely enhance solid-state stability.
  • Target Compound (Inferred) : The dihydropyrazine core may adopt a puckered conformation, with the 4-methoxyphenyl group influencing crystal packing via π-π interactions.

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

Property Value
Molecular FormulaC18H19ClF N3O2
Molecular Weight363.82 g/mol
LogP4.2194
Polar Surface Area35.814 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

This structural complexity suggests potential interactions with biological targets, which may lead to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with a similar phenoxy-N-arylacetamide scaffold exhibit notable antimicrobial properties. Studies have shown that these types of compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activity. For instance, derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as antibiotic agents .

Anti-inflammatory and Analgesic Effects

Compounds structurally related to the target compound have been reported to exhibit anti-inflammatory and analgesic effects. For example, studies involving phenoxy-N-arylacetamides have shown reductions in inflammation markers such as TNF-alpha and IL-6 in animal models . This suggests that this compound may also modulate inflammatory pathways.

Anticancer Activity

The anticancer potential of similar compounds has been documented extensively. For instance, phenoxy-N-arylacetamides have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo . The specific mechanisms often involve the modulation of cell cycle regulators and pro-apoptotic factors, indicating that the target compound could also be investigated for its anticancer properties.

Antidiabetic Activity

Some studies have suggested that compounds with similar scaffolds might possess antidiabetic properties. Research indicates that these compounds can improve insulin sensitivity and reduce blood glucose levels in diabetic models . This area warrants further investigation for this compound.

Case Studies

  • Antimicrobial Efficacy : A study tested derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control groups.
  • Anti-inflammatory Response : In a rat model of induced arthritis, administration of phenoxy-N-arylacetamides resulted in decreased paw swelling and reduced levels of inflammatory cytokines.
  • Anticancer Screening : A series of analogs were evaluated for cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), showing promising results with IC50 values in the micromolar range.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.